molecular formula C12H19F2NOSi B13462437 4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline

4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline

Cat. No.: B13462437
M. Wt: 259.37 g/mol
InChI Key: MAIRYDBBTLIZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline is an organic compound with the molecular formula C13H23F2NOSi. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with tert-butyldimethylsilyl and difluoro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out under anhydrous conditions using a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The difluoroaniline precursor is then reacted with the silylating agent to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the replacement of the difluoro groups with other functional groups.

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group can protect reactive hydroxyl groups, allowing for selective reactions at other sites on the molecule. The difluoro groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
  • 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone
  • 4-((tert-Butyldimethylsilyl)oxy)butylamine

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline is unique due to the presence of both tert-butyldimethylsilyl and difluoro groups, which impart distinct electronic and steric properties. These features make it a valuable compound for selective reactions and applications in various fields of research and industry .

Properties

Molecular Formula

C12H19F2NOSi

Molecular Weight

259.37 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluoroaniline

InChI

InChI=1S/C12H19F2NOSi/c1-12(2,3)17(4,5)16-9-7-6-8(15)10(13)11(9)14/h6-7H,15H2,1-5H3

InChI Key

MAIRYDBBTLIZNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.